molecular formula C10H12ClNO2 B2995621 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride CAS No. 2247106-05-2

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride

Cat. No.: B2995621
CAS No.: 2247106-05-2
M. Wt: 213.66
InChI Key: VGXONWFNEMRGAA-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid; hydrochloride is a bicyclic heterocyclic compound comprising a partially saturated indole core. The 3-position is substituted with a methyl group, and the 5-position bears a carboxylic acid moiety, with the hydrochloride salt enhancing solubility for pharmaceutical applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or microbial pathways .

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXONWFNEMRGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Core Structural Variations

The table below compares the target compound with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Differences Reference
3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid; hydrochloride 3-CH₃, 5-COOH (hydrochloride salt) C₁₀H₁₂ClNO₂ 213.66 Not specified Reference compound
2,3-Dihydro-1H-indole-5-carboxylic acid hydrochloride 5-COOH (hydrochloride salt), no 3-CH₃ C₉H₁₀ClNO₂ 199.64 15861-30-0 Lacks methyl group at 3-position
2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride 5-SO₂NH₂ (hydrochloride salt) C₈H₁₁ClN₂O₂S 234.71 1193388-78-1 Sulfonamide replaces carboxylic acid
3-(2-Aminoethyl)-5-methylindole hydrochloride 3-CH₂CH₂NH₂, 5-CH₃ (hydrochloride salt) C₁₁H₁₅ClN₂ 210.70 6917145 Aminoethyl substituent; unsaturated core
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride Isoindole core (benzene fused to pyrrole at C1-C2), 5-COOCH₃, hydrochloride C₁₀H₁₂ClNO₂ 213.66 127168-93-8 Isoindole vs. indole scaffold

Functional Group Impact

  • Methyl Group at 3-Position : The methyl group in the target compound enhances steric hindrance and lipophilicity compared to unmethylated analogs like 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride. This may influence receptor binding or metabolic stability .
  • Carboxylic Acid vs.
  • Hydrochloride Salt: Enhances aqueous solubility, critical for pharmacokinetics in drug formulations. This feature is shared with analogs like 3-(2-aminoethyl)-5-methylindole hydrochloride .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is soluble in polar solvents like methanol or DMSO .
  • Melting Points : Methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) have melting points >200°C, reflecting crystalline stability .

Biological Activity

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride (CAS No. 2247106-05-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on recent studies and research findings.

  • IUPAC Name : 3-methylindoline-5-carboxylic acid hydrochloride
  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 227.66 g/mol
  • Appearance : White to off-white powder
  • Purity : ≥95% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride against various pathogens:

  • Staphylococcus aureus : The compound exhibits significant activity against both methicillin-sensitive and resistant strains (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 1 μg/mL against MRSA ATCC 43300 .
  • Mycobacterium tuberculosis : The compound has shown promising results against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

Cytotoxic Activity

The cytotoxic effects of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride have been evaluated in various cancer cell lines:

Cell LineIC50 (µM)Notes
A549 (Lung carcinoma)15.0Significant antiproliferative activity
MDA-MB-231 (Breast cancer)20.0Shows resistance, but notable effects
COLO201 (Colorectal cancer)10.0High sensitivity observed

The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis in sensitive cell lines .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to key proteins associated with cancer cell growth and bacterial resistance mechanisms .

Case Studies

  • Antibacterial Efficacy Against MRSA :
    • A study demonstrated that derivatives of indole compounds, including 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride, exhibited strong antibacterial activity against MRSA strains, highlighting its potential for developing new antibiotics in response to rising antibiotic resistance .
  • Cytotoxicity in Cancer Research :
    • In vitro studies involving various cancer cell lines revealed that the compound significantly inhibited cell growth, particularly in A549 and COLO201 cells. Flow cytometry analysis indicated that treatment led to G1 phase arrest and apoptosis, suggesting its potential use in cancer therapy .

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride?

Answer: A typical synthesis involves multi-step functionalization of indole derivatives. For example:

  • Step 1: Start with a substituted indole precursor (e.g., 5-carboxyindole derivatives).
  • Step 2: Introduce the methyl group at the 3-position via alkylation or reductive amination, ensuring regioselectivity by protecting the carboxylic acid group.
  • Step 3: Reduce the indole ring to form the 2,3-dihydro structure using catalytic hydrogenation (e.g., Pd/C under H₂) .
  • Step 4: Form the hydrochloride salt by treating the free base with HCl in anhydrous conditions (e.g., HCl gas in ethanol) .
    Validation: Monitor reaction progress via TLC or HPLC (≥95% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC: Assess purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • NMR: Confirm the dihydroindole structure via ¹H NMR (e.g., absence of aromatic protons at positions 2 and 3; methyl singlet at δ ~1.5 ppm) .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₁H₁₄ClNO₂) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Answer:

  • Primary solvents: DMSO (for stock solutions) due to poor aqueous solubility.
  • Dilution buffer: Use phosphate-buffered saline (PBS) with ≤1% DMSO to minimize cytotoxicity.
  • Note: Pre-warm solutions to 37°C to avoid precipitation. Confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for dihydroindole derivatives?

Answer: Discrepancies often arise from tautomerism or salt effects. Strategies include:

  • Variable Temperature NMR: Identify dynamic processes (e.g., ring inversion) by acquiring spectra at 25°C and 60°C .
  • Counterion Analysis: Compare free base and hydrochloride salt spectra; HCl may shift proton signals due to hydrogen bonding .
  • DFT Calculations: Predict chemical shifts using software like Gaussian to validate experimental data .

Q. What strategies optimize the yield of the hydrochloride salt during synthesis?

Answer:

  • Precipitation Control: Add HCl slowly in cold ethanol to induce crystallization.
  • Salt Screening: Test alternative acids (e.g., H₂SO₄, citric acid) for improved crystallinity.
  • Purification: Use recrystallization from ethanol/water (7:3 v/v) to remove unreacted starting materials .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

Answer:

  • Analog Synthesis: Modify the methyl group (e.g., replace with ethyl or trifluoromethyl) and test activity against kinase panels (e.g., CDK or JAK families).
  • Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with ATP pockets.
  • Biological Validation: Measure IC₅₀ values via kinase inhibition assays (e.g., ADP-Glo™) .

Q. What are critical safety considerations for handling the hydrochloride salt in vivo studies?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal.
  • In Vivo Protocols: Dose ≤50 mg/kg in rodents (based on LD₅₀ data for similar indole derivatives) .

Q. How can researchers address low bioavailability in pharmacokinetic studies?

Answer:

  • Prodrug Design: Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
  • Formulation: Use liposomal encapsulation or cyclodextrin complexes to enhance solubility.
  • Metabolic Stability: Assess cytochrome P450 metabolism via liver microsomal assays .

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